3-(4-bromo-2-methylphenoxy)-N-prop-2-enylpropan-1-amine;oxalic acid
Overview
Description
3-(4-bromo-2-methylphenoxy)-N-prop-2-enylpropan-1-amine;oxalic acid is a useful research compound. Its molecular formula is C15H20BrNO5 and its molecular weight is 374.23 g/mol. The purity is usually 95%.
The exact mass of the compound N-[3-(4-bromo-2-methylphenoxy)propyl]-2-propen-1-amine oxalate is 373.05249 g/mol and the complexity rating of the compound is 270. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Sorption of Phenoxy Herbicides to Soil and Minerals
Research by Werner, Garratt, and Pigott (2012) on phenoxy herbicides, including compounds with bromo- and methyl- substitutions on the phenoxy ring, demonstrates how these compounds interact with soil and mineral components. The study found that soil organic matter and iron oxides are significant sorbents for phenoxy herbicides, indicating that compounds with similar structures may exhibit comparable environmental behaviors, particularly in their interaction with natural sorbents. This research suggests potential environmental implications and considerations for managing compounds like "N-[3-(4-bromo-2-methylphenoxy)propyl]-2-propen-1-amine oxalate" in agricultural and industrial contexts (Werner et al., 2012).
Oxidation Processes and Environmental Impacts
Sharma (2013) reviewed the kinetics and mechanisms of organic compounds' oxidation by ferrate(VI) and ferrate(V), including amines and phenols. This research is relevant for understanding the degradation processes of complex organic compounds, including those containing bromo-, methyl-, and phenoxy- groups. The study's insights into the oxidation mechanisms can inform the development of treatment and remediation strategies for pollutants with similar chemical structures (Sharma, 2013).
Biodegradation and Environmental Fate of Nitrogen-Containing Compounds
Bhat and Gogate (2021) provided a comprehensive review of the degradation of nitrogen-containing compounds, including amines and azo dyes, through advanced oxidation processes (AOPs). Given the nitrogen-containing group in "N-[3-(4-bromo-2-methylphenoxy)propyl]-2-propen-1-amine oxalate," insights from this review can help understand potential environmental fate and treatment options for similar compounds. The review emphasizes the importance of optimizing conditions for effective degradation, which could be applicable to managing the environmental impact of related chemicals (Bhat & Gogate, 2021).
Properties
IUPAC Name |
3-(4-bromo-2-methylphenoxy)-N-prop-2-enylpropan-1-amine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO.C2H2O4/c1-3-7-15-8-4-9-16-13-6-5-12(14)10-11(13)2;3-1(4)2(5)6/h3,5-6,10,15H,1,4,7-9H2,2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPPQINSHLWQQIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCCCNCC=C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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